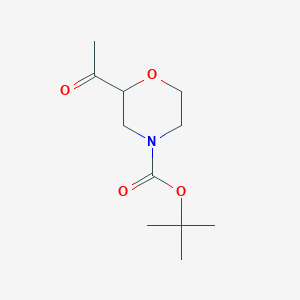

Tert-butyl 2-acetylmorpholine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-acetylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWUIUVLJYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228600-46-1 | |

| Record name | tert-butyl 2-acetylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-acetylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 2-acetylmorpholine-4-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Acylation Reactions : It can be used to introduce acetyl groups into other compounds, which is valuable in synthesizing more complex molecules.

- Formation of Heterocycles : The morpholine ring can undergo transformations to yield other heterocyclic compounds, expanding the scope of synthetic pathways available to chemists.

Medicinal Chemistry

The compound has potential applications in the field of medicinal chemistry:

- Drug Development : Its derivatives may exhibit biological activity, making them candidates for further development as pharmaceuticals. For instance, compounds derived from morpholine structures are often investigated for their analgesic and anti-inflammatory properties.

- Bioactive Molecules : Research indicates that derivatives of this compound can act as bioactive small molecules, which are crucial in drug discovery processes.

Materials Science

In materials science, this compound is utilized for:

- Polymer Synthesis : It serves as a monomer in the synthesis of polymers, particularly those used in coatings and adhesives. The incorporation of this compound can enhance the mechanical properties and thermal stability of the resulting materials.

- Nanotechnology Applications : Its derivatives are being explored for use in nanocarriers for drug delivery systems due to their ability to form stable complexes with various therapeutic agents.

Case Study 1: Synthesis of Bioactive Compounds

A study highlighted the synthesis of several bioactive compounds using this compound as a starting material. The research demonstrated that modifications to the acetyl group led to enhanced biological activities against specific cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new class of biodegradable polymers incorporating this compound. These polymers exhibited improved mechanical strength and degradation rates compared to traditional materials, suggesting their applicability in environmentally friendly packaging solutions.

Comparative Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Acylation, heterocycle formation | Versatile building block |

| Medicinal Chemistry | Drug development, bioactive molecules | Potential therapeutic properties |

| Materials Science | Polymer synthesis, nanotechnology | Enhanced mechanical properties |

Mecanismo De Acción

The mechanism of action of tert-butyl 2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Key Properties

The following table summarizes critical data for tert-butyl 2-acetylmorpholine-4-carboxylate and its structural analogs:

Functional Group Impact on Reactivity and Stability

- This contrasts with methyl-substituted analogs (e.g., tert-butyl 2-methylmorpholine-4-carboxylate), where electron-donating effects enhance carbamate stability in basic environments .

- Ethynyl Group: The ethynyl substituent (tert-butyl 2-ethynylmorpholine-4-carboxylate) enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition, which is absent in the acetylated derivative .

- Aminomethyl Group: The basic amino group in tert-butyl 2-(aminomethyl)morpholine-4-carboxylate facilitates salt formation, improving aqueous solubility in acidic media, whereas the acetyl group may reduce solubility due to increased polarity without ionizability .

Stability and Hazard Considerations

- Acid Sensitivity: All tert-butyl carbamates are prone to cleavage under strong acidic conditions (e.g., HCl or TFA), releasing isobutylene gas, as observed in tert-butyl alcohol derivatives . The acetyl group may slightly modulate this decomposition pathway.

- Thermal and Oxidative Stability: tert-Butyl groups generally resist thermal degradation, but compounds with unsaturated substituents (e.g., ethynyl) may exhibit lower thermal stability. The acetyl group’s carbonyl could participate in unwanted condensation reactions at elevated temperatures.

Physicochemical Properties

- Solubility: The acetyl group increases polarity compared to methyl or ethynyl analogs, enhancing solubility in polar aprotic solvents (e.g., DMSO or acetone) but reducing lipophilicity.

- Crystallinity: Hydrogen bonding involving the acetyl group (as both donor and acceptor) may improve crystallinity compared to non-polar substituents like methyl, aligning with graph set analysis principles for molecular packing .

Actividad Biológica

Tert-butyl 2-acetylmorpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 229.27 g/mol. The compound features a morpholine ring that is substituted with an acetyl group and a tert-butyl ester, which contributes to its solubility and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in the context of viral infections such as influenza. The presence of the morpholine structure may enhance binding affinity to target enzymes, mimicking transition states during enzymatic reactions .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of morpholine compounds exhibit antimicrobial properties against various pathogens, potentially through disruption of cell wall synthesis or interference with metabolic pathways .

- Neuroprotective Effects : Compounds with similar structural motifs have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition against neuraminidase | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotection | Reduction in TNF-α levels in astrocytes |

Case Study 1: Influenza Virus Neuraminidase Inhibition

In a study evaluating various amino acids as potential inhibitors of influenza virus neuraminidase, compounds structurally similar to this compound demonstrated significant inhibitory activity. It was hypothesized that the morpholine ring enhances interactions with critical residues in the enzyme active site, leading to effective competitive inhibition .

Case Study 2: Antimicrobial Properties

A series of morpholine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus. Among these, this compound showed promising results, indicating its potential as a lead compound for developing new antibiotics .

Case Study 3: Neuroprotective Effects in Alzheimer's Models

Research on neuroprotective agents has highlighted the role of morpholine derivatives in reducing amyloid-beta aggregation in vitro. This compound was tested in astrocyte cultures treated with amyloid-beta peptides, resulting in decreased inflammation markers and improved cell viability compared to untreated controls .

Q & A

Q. Example Reaction Parameters :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Acylation | Bromoacetyl chloride, NEt₃, 0°C | Use excess acylating agent (1.2 eq) |

| Cyclization | Morpholine precursor, ZnCl₂, RT | Slow addition to avoid exotherms |

| Boc Protection | Boc₂O, DMAP, DCM | Dry solvent to prevent hydrolysis |

Which characterization techniques are most effective for confirming the structure of this compound?

- X-ray Crystallography : Resolves 3D molecular geometry; SHELX software is widely used for refinement .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., tert-butyl δ ~1.4 ppm, acetyl δ ~2.1 ppm) .

- 2D NMR (COSY, HSQC) : Maps connectivity in morpholine rings .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₂₁NO₄⁺) .

How should this compound be stored to ensure stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester .

- Light/Moisture : Protect from UV light and humidity; use desiccants (e.g., silica gel) .

- Solubility : Dissolve in dry DMSO or DCM for long-term storage; avoid aqueous buffers .

What purification methods are recommended for isolating this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) .

- Recrystallization : Optimal solvents include dichloromethane/hexane mixtures .

- HPLC : Reverse-phase C18 columns for high-purity isolation (>98%) .

Advanced Research Questions

How can researchers address contradictory data in published studies on this compound’s reactivity?

- Systematic Reproducibility Tests : Replicate key experiments (e.g., acylation, cyclization) under strictly controlled conditions .

- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR vs. X-ray) .

- Meta-Analysis : Identify trends in solvent/catalyst choices to resolve discrepancies in reaction yields .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes (e.g., proteases) .

- MD Simulations : GROMACS or AMBER for studying conformational stability in aqueous environments .

- DFT Calculations : Gaussian 09 to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .

What mechanistic insights exist for its biological activity, and how can they guide drug design?

- Enzyme Inhibition : The acetyl group may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

- Structure-Activity Relationships (SAR) : Modifying the morpholine ring’s substituents (e.g., hydroxyl, halogen) enhances selectivity .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (SPR or ITC) .

How does the tert-butyl group influence solubility, and what strategies improve formulation?

- Solubility Challenges : The tert-butyl group reduces polarity, limiting aqueous solubility (<1 mg/mL) .

- Formulation Solutions :

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance bioavailability .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .

What reaction mechanisms explain the compound’s participation in multi-component reactions?

- Nucleophilic Acyl Substitution : The acetyl group reacts with amines or thiols to form amides or thioesters .

- Ring-Opening Reactions : Acidic conditions cleave the morpholine ring, generating intermediates for heterocycle synthesis .

How can synthetic yields be optimized for large-scale production in academic labs?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps .

- DoE (Design of Experiments) : Optimize parameters like temperature, stoichiometry, and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.